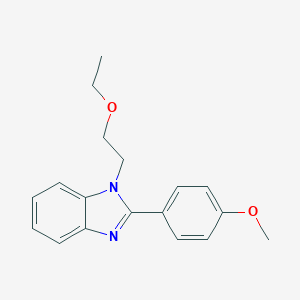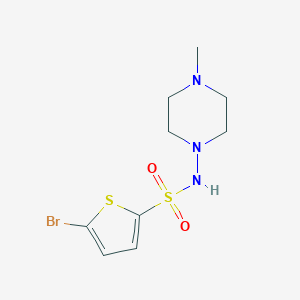![molecular formula C17H15BrN2O2S2 B384573 1-(4-bromofenil)-3-feniltetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-tiona 5,5-dióxido CAS No. 618397-18-5](/img/structure/B384573.png)
1-(4-bromofenil)-3-feniltetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-tiona 5,5-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C17H15BrN2O2S2 and its molecular weight is 423.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antimicobacterianos
Los derivados de imidazol se han estudiado por su potencial como agentes antimicobacterianos. Los derivados de benzo-[d]-imidazo-[2,1-b]-tiazol y imidazo-[2,1-b]-tiazol carboxamida triazol, que comparten una estructura central similar con el compuesto en cuestión, han mostrado una actividad prometedora contra Mycobacterium tuberculosis (Mtb) con baja toxicidad celular . Esto sugiere que nuestro compuesto podría explorarse por su eficacia en el tratamiento de la tuberculosis.
Aplicaciones biocidas
El compuesto está bajo revisión para su uso como biocida en el Espacio Económico Europeo y Suiza. Los usos potenciales incluyen la preservación de productos, el control de lodos y la preservación de fluidos de trabajo o corte . Esto indica su utilidad en la prevención del crecimiento de organismos no deseados en varios productos industriales y comerciales.
Potencial neuroprotector
La investigación sobre un derivado de pirazolín relacionado ha indicado efectos neuroprotectores potenciales al investigar la actividad de la enzima acetilcolinesterasa (AchE) y los niveles de malondialdehído (MDA) en el cerebro . Dadas las similitudes estructurales, el compuesto en cuestión también puede poseer propiedades neuroprotectoras que podrían ser beneficiosas en el estudio de los trastornos neurológicos.
Propiedades antioxidantes
El mismo estudio sobre el derivado de pirazolín también sugirió actividades antioxidantes . Los antioxidantes son cruciales para mitigar el estrés oxidativo, que está implicado en varias enfermedades. Las posibles propiedades antioxidantes del compuesto podrían aprovecharse en los productos farmacéuticos para combatir el daño oxidativo.
Desarrollo de metodología sintética
Los recientes avances en la síntesis de imidazoles ponen de manifiesto la importancia de desarrollar métodos novedosos para la síntesis regiocontrolada de imidazoles sustituidos . El compuesto en cuestión podría servir como modelo para desarrollar nuevas estrategias sintéticas, dada su compleja estructura y potencial reactividad.
Actividades antibacterianas
Los compuestos basados en imidazol se han investigado por sus actividades antibacterianas contra varias cepas bacterianas . Si bien los resultados mostraron una actividad moderada, abre la posibilidad de una mayor optimización y pruebas del compuesto para aplicaciones antibacterianas más amplias.
Mecanismo De Acción
Target of Action
One study on similar compounds suggests that they may have antimycobacterial properties, implying that their targets could be proteins or enzymes essential for the survival of Mycobacterium species.
Mode of Action
It’s suggested that similar compounds may selectively inhibit mycobacterium tuberculosis . This implies that the compound might interact with its target in a way that disrupts the normal function of the bacteria, leading to its inhibition.
Biochemical Pathways
Given its potential antimycobacterial activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.
Result of Action
Based on its potential antimycobacterial activity , it can be inferred that the compound might lead to the inhibition of Mycobacterium species, thereby preventing their growth and proliferation.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQFKXRZKIVZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384490.png)
![N-(4-{[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B384491.png)

![1-(4-chlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384494.png)
![1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384497.png)
![11-(propan-2-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B384498.png)

![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B384502.png)


![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)
